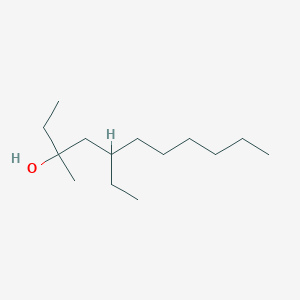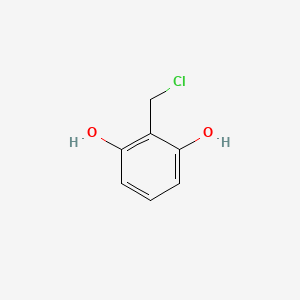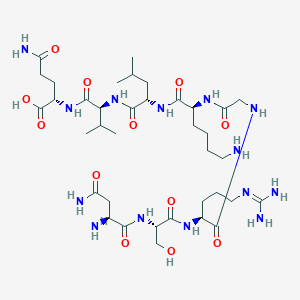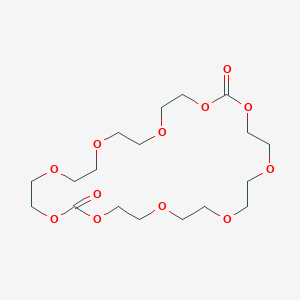
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione is a complex organic compound with the molecular formula C18H36O10 It is characterized by a large ring structure containing multiple ether and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione typically involves the cyclization of linear precursors containing ether and ketone groups. One common method involves the use of a high-dilution technique to promote intramolecular cyclization over intermolecular reactions. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Lewis acids like boron trifluoride etherate (BF3·OEt2) or strong bases like sodium hydride (NaH).
Temperature: Reactions are usually carried out at low temperatures (-78°C to 0°C) to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated ethers.
Scientific Research Applications
1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex macrocyclic compounds and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design and delivery systems.
Medicine: Explored for its ability to form stable complexes with metal ions, which can be used in diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione involves its ability to interact with various molecular targets through its ether and ketone functional groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biological pathways and processes. The compound’s large ring structure allows it to act as a molecular scaffold, facilitating the binding of other molecules and enhancing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5, which also contain multiple ether linkages and are known for their ability to complex with metal ions.
Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with various guest molecules.
Macrocyclic Ketones: Compounds with large ring structures containing ketone groups, similar to 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione.
Uniqueness
This compound is unique due to its combination of ether and ketone functional groups within a large ring structure. This combination provides it with distinct chemical reactivity and the ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
879488-47-8 |
|---|---|
Molecular Formula |
C18H32O12 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1,3,6,9,12,15,17,20,23,26-decaoxacyclooctacosane-2,16-dione |
InChI |
InChI=1S/C18H32O12/c19-17-27-13-9-23-5-1-21-2-6-24-10-14-28-18(20)30-16-12-26-8-4-22-3-7-25-11-15-29-17/h1-16H2 |
InChI Key |
HPVWTUQOGNDMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)OCCOCCOCCOCCOC(=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)
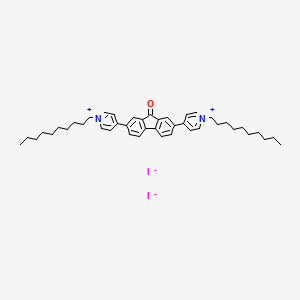
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)
